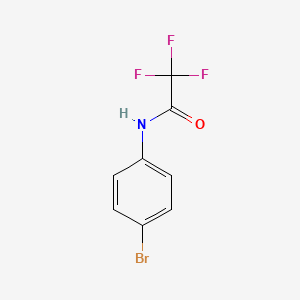

N-(4-bromophenyl)-2,2,2-trifluoroacetamide

Description

Contextual Significance of Trifluoroacetamide (B147638) Derivatives in Academic Research

Trifluoroacetamide derivatives are a class of organic compounds that have garnered considerable attention in medicinal chemistry and materials science. The trifluoromethyl group (-CF3) is known to significantly alter the physicochemical properties of a molecule. Its high electronegativity and lipophilicity can enhance metabolic stability, binding affinity to biological targets, and cell membrane permeability. The incorporation of a trifluoromethyl group is a common strategy in drug design to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds. Research has shown that trifluoroacetamides can serve as versatile intermediates in the synthesis of various heterocyclic compounds and as building blocks for more complex molecules.

Role of Halogenated Phenyl Moieties in Chemical Compound Design

The presence of a halogenated phenyl group, in this case, a 4-bromophenyl moiety, is a recurring theme in the design of bioactive compounds. The bromine atom, being a halogen, can participate in halogen bonding, a type of non-covalent interaction that can influence molecular conformation and receptor binding. The position of the bromine atom on the phenyl ring is crucial and can affect the electronic properties and reactivity of the entire molecule. The 4-bromo substitution pattern is often explored in the development of new pharmaceutical agents and functional materials. For instance, derivatives of N-(4-bromophenyl)amides have been investigated for their potential antimicrobial and anticancer activities.

Overview of Research Trajectories for N-(4-bromophenyl)-2,2,2-trifluoroacetamide

While specific and in-depth research focused solely on this compound is limited in publicly available literature, its structural components suggest several potential research avenues. The synthesis of this compound can likely be achieved through the acylation of 4-bromoaniline (B143363) with a trifluoroacetylating agent, a common method for forming amide bonds.

Investigations into its reactivity could explore the further functionalization of the brominated phenyl ring through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to generate a library of derivatives with diverse substituents. These derivatives could then be screened for various biological activities, leveraging the known pharmacophoric properties of the trifluoroacetamide and substituted phenyl groups.

Furthermore, crystallographic studies of this compound and its analogs could provide valuable insights into its solid-state structure and intermolecular interactions, which are crucial for understanding its physical properties and potential applications in materials science. The study of its spectroscopic properties would be fundamental for its characterization and for monitoring its reactions.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C8H5BrF3NO | stenutz.eunist.gov |

| Molecular Weight | 268.03 g/mol | stenutz.eunist.gov |

| CAS Number | 24568-11-4 | fluorochem.co.uk |

| IUPAC Name | This compound | fluorochem.co.uk |

| SMILES | FC(F)(F)C(=O)Nc1ccc(Br)cc1 | stenutz.eu |

| LogP | 2.57 | stenutz.eu |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in peer-reviewed literature. However, based on its structure, the following characteristic spectral features can be anticipated. The NIST WebBook provides a mass spectrum for the compound. nist.gov

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons on the 4-bromophenyl ring and a signal for the N-H proton of the amide. The chemical shifts and coupling patterns of the aromatic protons would be indicative of a 1,4-disubstituted benzene (B151609) ring. |

| ¹³C NMR | Resonances for the two carbons of the trifluoroacetyl group (the carbonyl carbon and the trifluoromethyl carbon) and the six carbons of the 4-bromophenyl ring. |

| ¹⁹F NMR | A single resonance for the three equivalent fluorine atoms of the trifluoromethyl group. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretching vibration, the C=O (amide I) stretching vibration, and the C-N stretching and N-H bending (amide II) vibrations. Aromatic C-H and C=C stretching bands, as well as a C-Br stretching vibration, would also be present. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the trifluoromethyl group and cleavage of the amide bond. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be a key feature. |

Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromophenyl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO/c9-5-1-3-6(4-2-5)13-7(14)8(10,11)12/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFVNAMWSGDFCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10336307 | |

| Record name | N-(4-bromophenyl)-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24568-11-4 | |

| Record name | N-(4-bromophenyl)-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N 4 Bromophenyl 2,2,2 Trifluoroacetamide

Strategic Acylation Approaches for Amide Formation

The formation of the amide bond in N-(4-bromophenyl)-2,2,2-trifluoroacetamide is the key synthetic step. This is typically achieved by reacting the nucleophilic amino group of 4-bromoaniline (B143363) with an electrophilic trifluoroacetylating agent.

A variety of reagents can be employed to introduce the trifluoroacetyl group onto the 4-bromoaniline core. The choice of reagent often depends on factors like reactivity, availability, cost, and reaction conditions.

Trifluoroacetic Anhydride (B1165640) (TFAA) : As a highly reactive electrophile, trifluoroacetic anhydride is a common choice for trifluoroacetylation. researchgate.net Its reaction with amines is typically fast and efficient. TFAA is utilized in a wide range of organic syntheses, including cascade rearrangements and the formation of various heterocyclic compounds. The synthesis of N-trifluoroacetyl amides can be achieved through a proposed mechanism involving electrophilic trifluoroacetylation. researchgate.net

Ethyl Trifluoroacetate (B77799) : This reagent offers a milder alternative to TFAA. The solution-phase synthesis of amino acid trifluoroacetamides can be accomplished by reacting an amino acid with ethyl trifluoroacetate in the presence of a base like triethylamine (B128534) in methanol (B129727). google.com This method is notable for its high yield (>99%) and simple work-up procedure, making it highly efficient. google.com

Acyl Chlorides : By analogy to similar acylation reactions, a trifluoroacetyl chloride could be used. For instance, the synthesis of N-(4-bromophenyl)furan-2-carboxamide is achieved by reacting 4-bromoaniline with furan-2-carbonyl chloride. nih.gov Similarly, N-(4-Bromophenyl)-2-(2-thienyl)acetamide is synthesized from 4-bromoaniline and 2-thienylacetyl chloride in tetrahydrofuran (B95107) at room temperature, resulting in a high yield of 96%. nih.gov These examples demonstrate the general utility of acyl chlorides in forming amide bonds with 4-bromoaniline.

Optimizing reaction parameters such as solvent, base, temperature, and reaction time is crucial for maximizing product yield and minimizing impurities. Research into the synthesis of related trifluoroacetylanilines provides a model for this optimization. In a study on a transition-metal-free synthesis of trifluoroacetylanilines, various conditions were tested to find the optimal outcome. researchgate.net The investigation showed that the choice of base and solvent, along with the reaction temperature, significantly impacts the yield. researchgate.net For example, using sodium bicarbonate as the base and 1,4-dioxane (B91453) as the solvent at 120 °C for 12 hours resulted in an 83% yield for the model reaction. researchgate.net

Table 1: Optimization of Reaction Conditions for a Model Trifluoroacetylation Reaction Data adapted from a study on a transition-metal-free synthesis of trifluoroacetylanilines. researchgate.net

| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | NaHCO₃ | 1,4-dioxane | 100 | 10 | 65 |

| 2 | NaHCO₃ | 1,4-dioxane | 120 | 10 | 78 |

| 3 | NaHCO₃ | 1,4-dioxane | 120 | 12 | 83 |

| 4 | NaHCO₃ | MeCN | 100 | 10 | 59 |

| 5 | NaHCO₃ | DMF | 100 | 10 | 54 |

| 6 | KHCO₃ | 1,4-dioxane | 100 | 10 | 59 |

| 7 | Et₃N | 1,4-dioxane | 100 | 10 | 49 |

Transition-Metal-Free Coupling Reactions in this compound Synthesis

While the primary synthesis involves acylation, the development of transition-metal-free reactions is a significant trend in modern organic chemistry due to cost reduction and removal of toxic metal residues. cas.cn These methods are being developed for various bond formations, including C-N cross-coupling. nih.govbohrium.com

A notable example is the transition-metal-free synthesis of trifluoroacetylaniline compounds using 1,1-dibromo-3,3,3-trifluoroacetone (B27883) as the trifluoroacetylation reagent. researchgate.net This reaction proceeds under mild conditions, requiring only one equivalent of a base like sodium bicarbonate, and demonstrates good tolerance for various functional groups. researchgate.net Such methodologies, which avoid the use of transition metals, are highly desirable for producing pharmaceutical intermediates. nih.govsynhet.com

Chemo- and Regioselective Synthesis of this compound

The standard synthesis of this compound from 4-bromoaniline is inherently chemo- and regioselective.

Chemoselectivity : The trifluoroacetylation reaction demonstrates high chemoselectivity. The amino group (-NH₂) of 4-bromoaniline is significantly more nucleophilic than the aryl bromide. Therefore, the acylating agent reacts exclusively with the amino group, leaving the carbon-bromine bond intact. This selective reactivity is fundamental to the successful synthesis.

Regioselectivity : The structure of 4-bromoaniline, with the amino group at position 1 and the bromo group at position 4 of the benzene (B151609) ring, precludes any issues of regioselectivity concerning the acylation site. The reaction occurs predictably at the sole amino group. The substitution pattern on the aromatic ring is preserved during the reaction.

Chemical Reactivity and Transformative Potential of N 4 Bromophenyl 2,2,2 Trifluoroacetamide

Nucleophilic and Electrophilic Reactions of the Amide Linkage

The amide linkage in N-(4-bromophenyl)-2,2,2-trifluoroacetamide is a key functional group that influences its chemical behavior. The presence of the strongly electron-withdrawing trifluoromethyl group significantly impacts the reactivity of the adjacent carbonyl and nitrogen atoms. This functional group is often employed as a protecting group for amines in organic synthesis due to its distinct stability and cleavage characteristics. organic-chemistry.orgguidechem.comgoogle.comgoogle.com

The trifluoroacetyl group makes the amide carbonyl highly electrophilic, rendering it susceptible to nucleophilic attack. However, compared to other acyl groups, the trifluoroacetamide (B147638) is relatively stable under many conditions. Its removal, or deprotection, is typically achieved under basic conditions, which facilitates the hydrolysis of the amide bond. A variety of reagents can be used to cleave the trifluoroacetamide group, highlighting its utility as a removable protecting group. guidechem.com For instance, treatment with bases such as sodium hydroxide (B78521), lithium hydroxide, or potassium carbonate in aqueous or alcoholic solvents can effectively hydrolyze the amide to yield the corresponding 4-bromoaniline (B143363). guidechem.comsynarchive.com The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon, leading to the eventual cleavage of the C-N bond.

The stability of the trifluoroacetamide group is pH-dependent. While it can be cleaved under basic conditions, it shows considerable stability under certain acidic conditions. organic-chemistry.org However, strong acids like HCl in methanol (B129727) can also effect its removal. guidechem.com Reductive cleavage is also possible; for example, sodium borohydride (B1222165) in a mixed solvent system of ethanol (B145695) and tetrahydrofuran (B95107) has been shown to successfully remove the trifluoroacetamide group. guidechem.comgoogle.com This orthogonality to other protecting groups like Fmoc and Boc is a significant advantage in complex multi-step syntheses, such as in solid-phase peptide synthesis. google.com

Below is a table summarizing various conditions reported for the cleavage (deprotection) of trifluoroacetamides, which are applicable to this compound.

| Reagent(s) | Solvent(s) | Temperature | Time | Yield |

| NaOMe | CH₂Cl₂, MeOH | Room Temp. | 60 min | 82% synarchive.com |

| K₂CO₃ | H₂O, MeOH | Reflux | 30 min | 100% synarchive.com |

| NaOH or LiOH (0.1-0.2 M) | Water or Ethanol-Water | - | - | - guidechem.com |

| NaBH₄ | EtOH | - | - | - guidechem.com |

| NH₃ | MeOH | - | - | - guidechem.com |

| HCl | MeOH | - | - | - guidechem.com |

This table presents generalized conditions for trifluoroacetamide deprotection and may require optimization for this compound.

Aromatic Functionalization and Directed ortho-Metalation Strategies

The amide functionality in this compound can act as a powerful directed metalation group (DMG). wikipedia.orgbaranlab.org Directed ortho-metalation (DoM) is a strategic approach for the functionalization of aromatic C-H bonds specifically at the position ortho to the DMG. wikipedia.org The mechanism involves the coordination of a strong organolithium base, such as n-butyllithium or sec-butyllithium, to the heteroatom of the DMG (in this case, the oxygen or nitrogen of the amide). wikipedia.orgbaranlab.org This coordination brings the base into proximity with the ortho-proton, facilitating its abstraction and the formation of an aryllithium intermediate. wikipedia.org

In the case of this compound, the trifluoroacetamide group can direct the lithiation to the C-H bond at the 3-position of the phenyl ring (ortho to the amide and meta to the bromine). The resulting lithiated species is a potent nucleophile that can react with a wide range of electrophiles to introduce various substituents at the ortho position.

General Scheme of Directed ortho-Metalation:

Coordination: The organolithium reagent coordinates to the amide group.

Deprotonation: The organolithium base abstracts a proton from the ortho position.

Electrophilic Quench: The resulting aryllithium intermediate reacts with an added electrophile (E+), leading to the formation of a new C-E bond.

This strategy allows for the regioselective synthesis of polysubstituted aromatic compounds that would be difficult to access through classical electrophilic aromatic substitution methods, which are primarily governed by the electronic directing effects of the substituents (in this case, the ortho,para-directing bromine and the meta-directing, deactivating trifluoroacetamido group). The DoM strategy overrides these electronic effects due to the powerful kinetic advantage offered by the coordination of the base. wikipedia.orgbaranlab.org

Cross-Coupling Reactions Involving the Bromine Moiety

The bromine atom on the phenyl ring of this compound serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a C-C bond between an organoboron compound (like a boronic acid or ester) and an organohalide. libretexts.orglibretexts.org this compound is a suitable aryl bromide substrate for this transformation. The reaction typically involves a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), a base (e.g., potassium phosphate, sodium carbonate), and a suitable solvent system. libretexts.orgnih.gov

The catalytic cycle generally proceeds through three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination of the final biaryl product, regenerating the Pd(0) catalyst. libretexts.orglibretexts.org This reaction is highly valued for its mild conditions, functional group tolerance, and the low toxicity of the boron-containing reagents. nih.gov A study on the similar N-(4-bromophenyl)furan-2-carboxamide demonstrated successful Suzuki-Miyaura coupling with various aryl and heteroaryl boronic acids in good yields, highlighting the applicability of this reaction to the N-(4-bromophenyl)amide scaffold. nih.gov

Illustrative Suzuki-Miyaura Reaction Conditions:

| Component | Example Reagent/Condition |

| Aryl Halide | This compound |

| Boronic Acid/Ester | Arylboronic acid, Heteroarylboronic acid |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) nih.gov |

| Base | K₃PO₄ nih.gov |

| Solvent | Dioxane/Water, Toluene |

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orgnih.govcapes.gov.br this compound can serve as the aryl halide partner in this reaction, allowing for the introduction of a wide range of primary and secondary amines at the position of the bromine atom.

This transformation requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orglibretexts.org The choice of ligand is crucial for the success of the reaction and has evolved over time to include sterically hindered and bidentate phosphines that promote efficient catalytic turnover. wikipedia.org The reaction mechanism involves the oxidative addition of the aryl bromide to the palladium(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the catalyst. wikipedia.orglibretexts.org The development of this reaction has significantly expanded the ability to synthesize aryl amines, which are prevalent in pharmaceuticals and materials science. nih.gov

Beyond Suzuki-Miyaura and Buchwald-Hartwig reactions, the aryl bromide moiety of this compound can participate in other important cross-coupling reactions.

Palladium-Catalyzed Reactions:

Heck Reaction: The coupling of the aryl bromide with an alkene to form a new C-C bond, typically with a palladium catalyst and a base. youtube.com

Sonogashira Coupling: The reaction with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to synthesize aryl alkynes. youtube.com

Stille Coupling: The coupling with an organotin reagent, catalyzed by palladium, to form a C-C bond. unistra.fr

Copper-Catalyzed Reactions:

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, represent an alternative to palladium-based methods for forming C-N, C-O, and C-S bonds. While often requiring harsher conditions than their palladium-catalyzed counterparts, modern developments have led to milder and more general protocols. nih.gov The bromine atom in this compound could potentially undergo coupling with various nucleophiles under copper catalysis.

These varied coupling reactions underscore the synthetic utility of the bromine atom as a key reactive site for molecular elaboration.

C-H Activation and Functionalization Pathways

C-H activation represents a frontier in organic synthesis, aiming to directly convert inert C-H bonds into new functional groups. For this compound, C-H functionalization could potentially occur at the aromatic ring.

One plausible pathway involves transition metal-catalyzed C-H activation. Similar to the principles of directed ortho-metalation, a transition metal catalyst (e.g., palladium, rhodium, or ruthenium) could coordinate to the amide group, which would then direct the cleavage of a nearby C-H bond. This would form a metallacyclic intermediate that could then react with various coupling partners, enabling functionalization at a site that might be otherwise difficult to access.

Another potential route is through radical-mediated pathways. The N-H bond of the amide could be a precursor to an amidyl radical. researchgate.net This radical could, in principle, undergo an intramolecular hydrogen atom transfer (HAT) from a C-H bond on the aromatic ring, generating a carbon-centered radical. researchgate.net This new radical could then be trapped by a radical scavenger or participate in further oxidative or reductive steps to install a new functional group. While direct evidence for this specific molecule is limited, the general principles of amidyl radical-mediated C-H functionalization are well-established in the literature. researchgate.net

These advanced strategies offer powerful, atom-economical alternatives to traditional methods for modifying the aromatic core of this compound.

Meta-Selective C-H Borylation Driven by Trifluoroacetyl Directing Group

The regioselective functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy for molecular synthesis. While directing groups are commonly employed to achieve high selectivity, they are most often limited to activating the C-H bonds at the ortho position relative to the group's placement on an aromatic ring. researchgate.net The amide functionality, including the trifluoroacetamide group, is a classic example of an ortho-directing group in transition metal-catalyzed reactions.

Achieving meta-selective C-H functionalization is a significant challenge because it requires overcoming the inherent electronic and steric preferences that favor ortho and para substitution. In the context of iridium-catalyzed C-H borylation, selectivity is typically governed by steric factors, which often results in a mixture of meta and para products when a strong directing effect is absent. nih.gov

Recent advancements have demonstrated that meta-selectivity can be engineered through sophisticated catalyst and ligand design. For instance, iridium-catalyzed meta-selective C-H borylation has been accomplished by using specially designed bipyridine-derived ligands that incorporate a urea (B33335) moiety. masterorganicchemistry.com This ligand engages in a secondary hydrogen-bonding interaction with a hydrogen-bond acceptor on the substrate, effectively positioning the iridium catalyst to activate a distal meta-C-H bond. masterorganicchemistry.com Similarly, nitrile-based templates attached to a substrate via a silicon tether have been developed to force a conformation that favors palladium-catalyzed meta-C-H activation. researchgate.net

However, there is no substantial evidence to suggest that the trifluoroacetyl group on its own acts as a meta-directing group for C-H borylation. Instead, research indicates that for aromatic amides, specialized ligands are necessary to override the intrinsic ortho-directing effect. In one study, the introduction of a trifluoromethyl (CF3) substituent onto the bipyridine ligand of an iridium catalyst was shown to induce a complete switch in regioselectivity, leading to the exclusive ortho-borylation of various aromatic amides. numberanalytics.com This effect was attributed to outer-sphere interactions between the substrate's amide group and the CF3-substituted ligand. numberanalytics.com Therefore, any potential for meta-selective borylation of this compound would likely depend on an external directing template or a highly specialized ligand system rather than an inherent property of the trifluoroacetyl group itself.

Other Directed C-H Functionalizations

The trifluoroacetamide group, as a potent directing group, facilitates various other C-H functionalization reactions, predominantly at the ortho position. These transformations are typically catalyzed by transition metals like palladium. The coordination of the amide oxygen to the metal center brings the catalyst into close proximity to the ortho C-H bond, enabling its activation and subsequent coupling with a reaction partner.

One prominent example is the ortho-arylation of anilides through a palladium-catalyzed twofold C-H functionalization process. youtube.com This reaction allows for the construction of biphenyl (B1667301) structures, which are important scaffolds in materials science and pharmaceuticals. youtube.com The oxidative coupling can be achieved using a palladium acetate (B1210297) catalyst, often with an additive like DMSO to prevent catalyst decomposition, and an excess of the arene coupling partner. youtube.com Similar palladium-catalyzed systems can be employed for other C-H functionalizations, such as acetoxylation and halogenation, further demonstrating the utility of the amide directing group.

| Transformation | Catalyst System (Typical) | Position of Functionalization | Reference |

|---|---|---|---|

| Arylation | Pd(OAc)₂ / TFA / O₂ | Ortho | youtube.com |

| Acetoxylation | Pd(OAc)₂ / PhI(OAc)₂ | Ortho | |

| Chlorination | Pd(OAc)₂ / N-chlorosuccinimide | Ortho |

Reduction and Oxidation Reactions of this compound

The trifluoroacetamide and bromophenyl moieties of the title compound are both susceptible to reductive transformations, offering pathways to valuable amine and dehalogenated products.

Deoxygenation of Trifluoromethyl-Substituted Amides

The reduction of amides is a fundamental transformation in organic synthesis. The trifluoroacetamide group in this compound can be fully reduced to the corresponding 2,2,2-trifluoroethylamine (B1214592) derivative. This transformation represents a deoxygenation of the carbonyl group. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this conversion. The reaction typically proceeds in an ethereal solvent like diethyl ether or tetrahydrofuran (THF) and converts the amide directly into an amine. researchgate.net This method has been successfully applied to trifluoroacetamide itself to produce 2,2,2-trifluoroethylamine hydrochloride in high yields (68-75%). researchgate.net This demonstrates a reliable route to access trifluoroethylamines from their corresponding amides.

| Starting Material | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Trifluoroacetamide | LiAlH₄, followed by HCl | 2,2,2-Trifluoroethylamine hydrochloride | 68-75% | researchgate.net |

Reductive Transformations of the Aromatic Ring

The brominated aromatic ring of this compound can undergo two primary types of reductive transformations: complete saturation of the ring or selective removal of the bromine atom.

Catalytic Hydrogenation: The aromatic ring can be fully reduced to a cyclohexane (B81311) ring through catalytic hydrogenation. However, this transformation is challenging due to the inherent stability of the aromatic system and requires harsh reaction conditions, such as high pressures of hydrogen gas and elevated temperatures, with catalysts like platinum, nickel, or rhodium.

A more common and synthetically useful transformation is the reductive dehalogenation of the C-Br bond. Aryl bromides can be efficiently reduced to the corresponding arenes via catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under neutral conditions. This method is often highly selective, allowing for the removal of the bromo substituent without affecting other functional groups, making it a valuable tool for removing blocking groups in multi-step syntheses. It is also possible that under certain conditions with a strong reducing agent like LiAlH₄, particularly when activated by oxygen, the aryl bromide can be reduced. researchgate.net

Birch Reduction: A distinct method for the partial reduction of aromatic rings is the Birch reduction. masterorganicchemistry.com This reaction employs an alkali metal (like sodium or lithium) dissolved in liquid ammonia (B1221849) with an alcohol as a proton source. Unlike catalytic hydrogenation, the Birch reduction typically converts benzene (B151609) rings into non-conjugated 1,4-cyclohexadienes. masterorganicchemistry.com The regioselectivity of the reduction is influenced by the electronic nature of the substituents on the ring.

Advanced Spectroscopic and Analytical Characterization of N 4 Bromophenyl 2,2,2 Trifluoroacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of N-(4-bromophenyl)-2,2,2-trifluoroacetamide in solution. By analyzing the magnetic properties of atomic nuclei, including ¹H, ¹³C, and ¹⁹F, a complete picture of the molecule's connectivity and environment can be assembled. While complete, assigned experimental spectra are not universally published, the expected spectral features can be reliably predicted based on established principles of chemical shifts and coupling constants.

The ¹H NMR spectrum provides information on the number and environment of hydrogen atoms in the molecule. For this compound, the spectrum is anticipated to be relatively simple, showing signals for the amide proton and the aromatic protons.

The aromatic region is expected to exhibit a characteristic AA'BB' system, typical of a 1,4-disubstituted benzene (B151609) ring. This pattern arises because the protons ortho to the bromine atom (H-3, H-5) are chemically equivalent, as are the protons ortho to the trifluoroacetamido group (H-2, H-6). These two sets of protons couple to each other, resulting in two signals that appear as doublets. The electron-withdrawing nature of the bromine atom and the trifluoroacetamido group will deshield these protons, shifting them downfield. The amide proton (N-H) is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic (H-2, H-6) | 7.5 - 7.7 | Doublet (d) |

| Aromatic (H-3, H-5) | 7.5 - 7.7 | Doublet (d) |

| Amide (N-H) | 8.0 - 9.5 | Broad Singlet (br s) |

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. With broadband proton decoupling, six distinct signals are expected for the eight carbon atoms of this compound, corresponding to the six unique carbon environments.

The carbonyl carbon (C=O) of the amide group will appear significantly downfield. The trifluoromethyl carbon (CF₃) signal is identifiable by its characteristic quartet splitting pattern due to one-bond coupling with the three fluorine atoms (¹JC-F). The aromatic ring will show four signals: two for the protonated carbons (C-2/6 and C-3/5) and two for the quaternary carbons (C-1 and C-4). The carbon atom attached to the bromine (C-4) will be shifted upfield relative to the other quaternary carbon (C-1) due to the heavy atom effect.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (in coupled spectrum) |

| Carbonyl (C=O) | 154 - 158 | Quartet (2JC-F) |

| Trifluoromethyl (CF₃) | 115 - 120 | Quartet (1JC-F) |

| Aromatic (C-1) | 135 - 138 | Singlet |

| Aromatic (C-2, C-6) | 121 - 124 | Doublet |

| Aromatic (C-3, C-5) | 132 - 133 | Doublet |

| Aromatic (C-4) | 118 - 121 | Singlet |

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. nih.gov The ¹⁹F NMR spectrum for this compound is expected to be very simple, consisting of a single signal for the three chemically equivalent fluorine atoms of the trifluoromethyl (CF₃) group. The chemical shift of this singlet is typically found in a well-defined region for trifluoroacetyl groups. Literature values for similar moieties suggest a chemical shift in the range of -74 to -78 ppm relative to a standard like CFCl₃. nih.govresearchgate.net The precise shift can be influenced by the solvent and the electronic environment of the molecule. researchgate.net

Table 3: Predicted ¹⁹F NMR Chemical Shift

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Trifluoromethyl (CF₃) | -74 to -78 | Singlet (s) |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) spin coupling relationships. For this molecule, the primary correlation would be a cross-peak connecting the signals of the adjacent aromatic protons (H-2/6 and H-3/5), confirming their ortho relationship on the phenyl ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond C-H coupling). It would show cross-peaks connecting the H-2/6 proton signal to the C-2/6 carbon signal, and the H-3/5 proton signal to the C-3/5 carbon signal. This allows for the definitive assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) couplings between protons and carbons. It is particularly powerful for connecting different parts of the molecule. Key expected correlations would include the amide proton (N-H) coupling to the carbonyl carbon (C=O) and the aromatic carbon C-1. The aromatic protons H-2/6 would show correlations to the quaternary carbon C-4 and the carbonyl carbon C=O. These correlations provide unequivocal evidence for the connectivity of the entire molecule.

Table 4: Expected 2D NMR Correlations

| Experiment | Proton (¹H) | Correlated Nucleus (¹H or ¹³C) | Type of Correlation |

| COSY | H-2 / H-6 | H-3 / H-5 | ³JH-H |

| HSQC | H-2 / H-6 | C-2 / C-6 | ¹JC-H |

| H-3 / H-5 | C-3 / C-5 | ¹JC-H | |

| HMBC | N-H | C=O, C-1 | ²JC-H, ²JC-H |

| H-2 / H-6 | C-4, C=O | ²JC-H, ⁴JC-H | |

| H-3 / H-5 | C-1 | ²JC-H |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. The electron ionization (EI) mass spectrum of this compound is available from the NIST Mass Spectrometry Data Center. nih.gov

The spectrum displays a distinct molecular ion peak [M]⁺. Due to the presence of bromine, this peak appears as a doublet with a nearly 1:1 intensity ratio, corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br, at m/z 267 and 269. The fragmentation pattern is consistent with the structure and typical fragmentation pathways for aromatic amides. nih.gov

Key fragmentation steps include:

α-cleavage: Loss of the trifluoromethyl radical (•CF₃) from the molecular ion to give a fragment at m/z 198/200.

Amide Bond Cleavage: Cleavage can occur on either side of the carbonyl group. Fission between the carbonyl carbon and the nitrogen can lead to the formation of the 4-bromophenylaminyl radical cation (m/z 170/172) or the trifluoroacetyl cation [CF₃CO]⁺ (m/z 97).

Loss of CO: Subsequent loss of carbon monoxide from fragments containing the carbonyl group is also a common pathway.

Table 5: Major Ions in the Electron Ionization Mass Spectrum of this compound

| m/z | Proposed Fragment Identity |

| 269 | [M+2]⁺ (C₈H₅⁸¹BrF₃NO)⁺ |

| 267 | [M]⁺ (C₈H₅⁷⁹BrF₃NO)⁺ |

| 198 | [M - CF₃]⁺ |

| 171 | [BrC₆H₄NH]⁺ |

| 143 | [BrC₆H₄]⁺ |

| 97 | [CF₃CO]⁺ |

| 69 | [CF₃]⁺ |

Data sourced from NIST Chemistry WebBook. nih.gov

While standard MS provides nominal mass, high-resolution mass spectrometry (HRMS) provides the exact mass of an ion with high precision (typically to within 5 ppm). This capability is crucial for unambiguously determining the elemental formula of a compound. For this compound, HRMS would confirm the elemental composition of C₈H₅BrF₃NO.

For example, the calculated monoisotopic mass of the molecular ion [C₈H₅⁷⁹BrF₃NO]⁺ is 266.95098 Da. An experimental HRMS measurement yielding a value extremely close to this would provide definitive confirmation of the compound's identity and distinguish it from any potential isomers or impurities with the same nominal mass.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental in identifying the functional groups present in this compound. These methods probe the vibrational modes of molecules, with each functional group exhibiting characteristic absorption or scattering frequencies.

IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. These absorptions are particularly strong for polar bonds. Raman spectroscopy, conversely, measures the inelastic scattering of monochromatic light, providing information on molecular vibrations. It is especially sensitive to non-polar, symmetric bonds and offers complementary data to IR spectroscopy.

For this compound, the key functional groups are the secondary amide (-CONH-), the trifluoromethyl (-CF₃) group, and the para-substituted bromophenyl ring. The expected vibrational frequencies for these groups are based on established correlation tables and data from analogous molecules. While a specific, peer-reviewed spectrum for this exact compound is not widely published, the anticipated characteristic peaks are detailed below.

Expected Characteristic Vibrational Bands:

The primary IR absorption bands are associated with the amide linkage. The N-H stretching vibration is expected to appear as a sharp, medium-intensity band in the region of 3300-3250 cm⁻¹. The amide I band (primarily C=O stretching) is one of the most intense absorptions in the spectrum, typically found around 1700-1680 cm⁻¹. The high electronegativity of the adjacent -CF₃ group can shift this band to a higher frequency. The amide II band, which arises from a combination of N-H bending and C-N stretching, is anticipated in the 1550-1520 cm⁻¹ region.

The trifluoromethyl group gives rise to very strong and characteristic C-F stretching absorptions, typically found in the 1350-1120 cm⁻¹ range. The para-disubstituted benzene ring will show aromatic C-H stretching vibrations above 3000 cm⁻¹, C=C stretching bands in the 1600-1450 cm⁻¹ region, and a characteristic out-of-plane C-H bending vibration around 850-800 cm⁻¹, confirming the 1,4-substitution pattern. The C-Br stretching vibration is expected at lower frequencies, typically between 600 and 500 cm⁻¹.

| Functional Group | Expected IR Frequency Range (cm⁻¹) | Vibration Type |

| Amide N-H | 3300 - 3250 | Stretching |

| Aromatic C-H | 3100 - 3000 | Stretching |

| Amide C=O (Amide I) | 1700 - 1680 | Stretching |

| Aromatic C=C | 1600 - 1450 | Ring Stretching |

| Amide N-H / C-N (Amide II) | 1550 - 1520 | Bending / Stretching |

| Trifluoromethyl C-F | 1350 - 1120 | Stretching (strong) |

| Aromatic C-H | 850 - 800 | Out-of-plane Bending |

| Carbon-Bromine C-Br | 600 - 500 | Stretching |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's solid-state conformation and packing.

As of this writing, specific, publicly accessible single-crystal X-ray diffraction data for this compound has not been reported in crystallographic databases. However, analysis of closely related structures, such as N-(4-bromophenyl)acetamide, allows for a well-founded prediction of its molecular geometry and packing behavior. researchgate.netsynhet.com

The molecule is expected to be largely planar, particularly the amide group and the phenyl ring, to maximize electronic conjugation. The trifluoroacetamide (B147638) side chain will adopt a specific conformation relative to the phenyl ring. In the solid state, the molecules are anticipated to form extended chains or networks through intermolecular hydrogen bonds. The amide N-H group will act as a hydrogen bond donor, while the carbonyl oxygen (C=O) will serve as the acceptor, leading to the formation of N-H···O hydrogen bonds. researchgate.net These interactions are a dominant force in the crystal packing of amides. The presence of the bulky and electronegative bromine and trifluoromethyl groups will also influence the crystal packing through dipole-dipole and van der Waals interactions.

Anticipated Crystallographic Features:

| Parameter | Expected Feature |

| Molecular Geometry | Largely planar conformation between the phenyl ring and amide group. |

| Key Bond Lengths | C=O: ~1.23 Å; C-N: ~1.34 Å; C-Br: ~1.90 Å. |

| Intermolecular Forces | Strong N-H···O hydrogen bonding forming supramolecular chains. researchgate.net |

| Crystal Packing | Influenced by hydrogen bonding, dipole-dipole, and van der Waals interactions. |

Chromatographic Methods for Purity Assessment and Separation

Chromatography is an essential analytical technique for separating, identifying, and quantifying the components of a mixture. vscht.cz For a compound like this compound, High-Performance Liquid Chromatography (HPLC) is the most common and effective method for assessing its purity and separating it from potential impurities, starting materials, or by-products.

While a specific, standardized HPLC method for this compound is not detailed in the public literature, a general Reverse-Phase HPLC (RP-HPLC) method can be reliably designed based on its chemical properties (moderate polarity, presence of a UV-absorbent phenyl ring). RP-HPLC separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase. synquestlabs.com

A typical RP-HPLC setup would involve a C18 column as the stationary phase. The mobile phase would likely consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (like formic or acetic acid) to ensure sharp peak shapes. The components are separated as they pass through the column, with more polar compounds eluting earlier and less polar compounds being retained longer. Detection is typically achieved using a UV detector, set to a wavelength where the bromophenyl group exhibits strong absorbance (likely around 240-260 nm). Gas chromatography (GC), particularly coupled with mass spectrometry (GC-MS), could also be employed, especially for identifying volatile impurities. nist.gov

Typical RP-HPLC Parameters for Analysis:

| Parameter | Typical Condition |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase (Column) | Octadecylsilane (C18), e.g., 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Isocratic or gradient mixture of Water and Acetonitrile/Methanol |

| Detector | UV-Vis Detector (e.g., at 254 nm) |

| Flow Rate | ~1.0 mL/min |

| Purpose | Purity assessment, quantification, and separation from related substances |

This method would be validated according to established guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose of quality control. sigmaaldrich.com

Computational and Theoretical Investigations of N 4 Bromophenyl 2,2,2 Trifluoroacetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the physicochemical properties of molecules. These methods solve the Schrödinger equation for a given molecular system, providing detailed electronic and geometric information.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules like N-(4-bromophenyl)-2,2,2-trifluoroacetamide. DFT studies focus on the electron density to calculate the total energy of the system, from which numerous properties can be derived. By employing functionals such as B3LYP with various basis sets (e.g., 6-311G**), researchers can obtain a detailed understanding of the molecule's optimized geometry, including bond lengths and angles. mdpi.com

Table 1: Representative DFT-Calculated Quantum Chemical Parameters for Acetamide (B32628) Derivatives

| Parameter | Symbol | Description | Typical Calculated Value (eV) |

|---|---|---|---|

| Chemical Hardness | η | Measures resistance to change in electron distribution. mdpi.com | ~2.1 - 2.6 |

| Chemical Softness | S | The reciprocal of hardness, indicating reactivity. mdpi.com | ~0.19 - 0.24 |

| Electronegativity | χ | The power of an atom to attract electrons to itself. mdpi.com | ~3.8 - 4.2 |

| Electrophilicity Index | ω | A measure of the energy lowering of a system when it accepts electrons. mdpi.com | ~2.9 - 3.5 |

Note: Values are illustrative, based on studies of structurally related compounds. mdpi.commdpi.com

Molecular orbital (MO) analysis, particularly of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO acts as the electron acceptor. The energy gap between HOMO and LUMO (E_gap) is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. mdpi.comnih.gov

Charge distribution analysis provides further insight into the molecule's reactive sites. Methods like Natural Bond Orbital (NBO) analysis, Mulliken population analysis, and Molecular Electrostatic Potential (MEP) mapping are employed. mdpi.comnih.gov

NBO Analysis: Reveals details about charge transfer and intramolecular interactions, such as the delocalization of the nitrogen atom's lone pair electrons. nih.govmdpi.com

MEP Mapping: Creates a color-coded map of electrostatic potential on the molecule's surface. Red regions indicate negative potential (nucleophilic sites, prone to electrophilic attack), while blue regions show positive potential (electrophilic sites). mdpi.com For this compound, the oxygen of the carbonyl group and the fluorine atoms are expected to be regions of high negative potential, while the amide proton (N-H) would be a site of positive potential.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, and transition states, chemists can determine activation energies and reaction kinetics, thereby elucidating the most probable mechanism. mdpi.com

For N-aryl acetamides, a key area of investigation is the role of the amide group and its substituents in directing reactions. For example, in thermal decomposition reactions, computational studies propose mechanisms involving six-membered transition states where a hydrogen atom is abstracted by the carbonyl oxygen. mdpi.com The electronic effects of the substituted phenyl ring—in this case, the 4-bromophenyl group—and the trifluoroacetyl group are critical in stabilizing or destabilizing the transition state, thus affecting the reaction rate. The delocalization of nitrogen's lone-pair electrons into the aryl ring can significantly influence the activation energy required for such processes. mdpi.com

Conformational Analysis and Intermolecular Interactions

In the solid state, intermolecular interactions govern the crystal packing. Computational and crystallographic studies on related bromophenyl acetamides reveal the importance of several key interactions: nih.govnih.govresearchgate.net

N–H···O Hydrogen Bonding: A classic and strong interaction where the amide hydrogen of one molecule forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule, often leading to the formation of linear chains or tapes. nih.govresearchgate.net

C–H···π Interactions: Weaker interactions where a C-H bond points towards the electron-rich π-system of the bromophenyl ring. researchgate.net

C–Br···π Interactions: The bromine atom can interact with the π-electron cloud of an adjacent aromatic ring, contributing to the stability of the crystal lattice. nih.gov

Prediction of Spectroscopic Parameters

DFT and other quantum chemical methods are widely used to predict various spectroscopic parameters. These theoretical spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands. researchgate.net

Vibrational Spectroscopy (FTIR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of the molecule. By scaling the calculated frequencies to correct for anharmonicity and other systematic errors, a strong correlation with experimental FTIR and Raman spectra can be achieved. This allows for the precise assignment of vibrational modes, such as the C=O stretch, N-H bend, and C-F stretches. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. Theoretical predictions are valuable for assigning complex spectra and understanding how the electronic environment influences the chemical shift of each nucleus. researchgate.net

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can predict electronic transitions. The calculated maximum absorption wavelength (λ_max) can be compared to experimental UV-Vis spectra to understand the electronic transitions, often corresponding to π→π* and n→π* transitions within the aromatic and amide chromophores. researchgate.net

In Silico Screening and Ligand Design Principles (excluding biological activity details)

In silico screening involves computational techniques to identify molecules with a high likelihood of interacting with a specific protein receptor. While excluding specific biological outcomes, the principles of this approach are relevant to understanding the interaction potential of this compound based on its structural and chemical features.

The core of this process is often molecular docking. nih.govnih.gov This technique predicts the preferred orientation of a ligand when bound to a target receptor to form a stable complex. The process involves:

Preparation of Structures: High-quality 3D models of both the ligand (e.g., this compound) and the receptor are prepared. nih.gov

Docking Simulation: A scoring function is used to evaluate thousands of possible binding poses, ranking them based on energetic and geometric complementarity. This score reflects the predicted binding affinity. nih.gov

Analysis of Interactions: The best-ranked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-receptor complex.

These computational methods allow for the high-throughput screening of virtual libraries and provide a rational basis for ligand design, guiding the modification of a scaffold like this compound to optimize its fit and interaction profile with a given binding site. nih.gov

Research Applications and Utility of N 4 Bromophenyl 2,2,2 Trifluoroacetamide

Versatile Building Block in Organic Synthesis

N-(4-bromophenyl)-2,2,2-trifluoroacetamide is a valued building block in the field of organic synthesis due to the presence of key functional groups that can be readily modified. The trifluoroacetamide (B147638) group offers stability and can influence the electronic properties of the molecule, while the bromo-substituted phenyl ring provides a reactive site for various coupling reactions. This combination allows chemists to construct elaborate molecular architectures.

Precursor for Advanced Organic Scaffolds and Heterocycles

The structure of this compound makes it an ideal precursor for the synthesis of diverse heterocyclic compounds. While direct examples for the target compound are not extensively documented in publicly available literature, the reactivity of closely related analogues provides strong evidence for its potential. For instance, the related compound N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide has been shown to be a versatile starting material for creating a variety of heterocycles and fused heterocyclic systems. researchgate.net This is achieved through reactions with thioamides and heterocyclic amines, which can be conducted under thermal conditions or with microwave irradiation. researchgate.net This suggests that this compound can be similarly functionalized to participate in cyclization reactions, leading to the formation of complex scaffolds that are of interest in materials science and medicinal chemistry.

Intermediate in the Synthesis of Functional Molecules

The bromine atom on the phenyl ring of this compound is a key feature that allows it to serve as an important intermediate in the synthesis of more complex, functional molecules. This is primarily achieved through cross-coupling reactions, such as the Suzuki-Miyaura reaction. Although direct examples involving this compound are not prevalent in the literature, the utility of a bromo-phenyl group in this context is well-established. For example, the synthesis of functionalized N-(4-bromophenyl)furan-2-carboxamides has been demonstrated via Suzuki-Miyaura cross-coupling reactions. mdpi.com In these reactions, the bromine atom is substituted with various aryl or heteroaryl groups, a common strategy to build molecular complexity. mdpi.com This highlights the potential of this compound to act as a scaffold upon which new functionalities can be introduced, leading to the creation of novel compounds with desired properties.

Role in Medicinal Chemistry Research and Drug Discovery Efforts

In the realm of medicinal chemistry, the structural motifs present in this compound are of significant interest for the design and synthesis of new drug candidates. The trifluoromethyl group is known to enhance metabolic stability and binding affinity of drug molecules, while the bromophenyl group can be involved in crucial interactions with biological targets. These features make it a valuable tool in mechanistic studies and drug discovery, although clinical data for the compound itself is not the focus here.

Design of Enzyme Modulators and Receptor Ligands

The structural components of this compound make it a candidate for the design of molecules that can modulate the activity of enzymes or act as ligands for receptors. The bromophenyl group can fit into hydrophobic pockets of proteins, while the trifluoroacetamide group can form hydrogen bonds and other electrostatic interactions. For example, research into selective androgen receptor modulators (SARMs) has explored compounds with similar structural features. nih.gov Although these compounds may have different linking groups or substituents, the underlying principle of a substituted phenyl ring acting as a key binding element is a common theme. nih.gov The development of Macitentan as a potent dual endothelin receptor antagonist further illustrates how a bromophenyl-containing scaffold can be optimized to achieve high-affinity binding to a receptor. researchgate.net These examples highlight the potential of this compound as a starting point for the rational design of new enzyme inhibitors and receptor ligands.

Applications in Agrochemical Research

Information regarding the specific application of this compound in agrochemical research is limited in the available public literature. While fluorinated compounds and bromo-aromatics are classes of molecules that have found use in the development of pesticides and herbicides, direct evidence linking this particular compound to agrochemical applications is not well-documented.

Investigation of Herbicidal and Fungicidal Activity Principles

The investigation into the herbicidal and fungicidal properties of compounds related to this compound has revealed important structure-activity relationships. The presence of a trifluoromethyl group is a common feature in many modern agrochemicals due to its significant impact on the molecule's biological activity. researchgate.net

Research on trifluoromethylphenyl amides has demonstrated their potential as fungicidal agents. A study on a series of these compounds identified 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide as having strong and broad-spectrum antifungal activity against various plant pathogens, including several Colletotrichum species. nih.gov This suggests that the trifluoroacetamide moiety is a key contributor to the observed biological effects. Although direct studies on this compound were not detailed, the principles derived from analogous structures indicate its potential for similar activity. The introduction of halogen atoms, such as bromine on the phenyl ring, is a known strategy to modulate the physicochemical properties and biological efficacy of agrochemicals. researchgate.net

Similarly, the structural motif of N-phenylacetamide is found in various compounds investigated for herbicidal properties. While specific data on the herbicidal action of this compound is not available, studies on related N-phenylalkanesulfonamides have shown that fluorination can significantly influence their herbicidal effects. The investigation of such compounds helps in understanding the mechanisms of action, which often involve the disruption of essential biological processes in weeds.

To illustrate the fungicidal potential within this class of compounds, the following table presents data from a study on related trifluoromethylphenyl amides against the fungus Colletotrichum acutatum.

| Compound | Concentration (µg/mL) | Inhibition (%) at 48h | Inhibition (%) at 72h |

| 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide | 62.5 | 100 | 100 |

| N-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2,2,3,3,3-pentafluoropropanamide | 62.5 | 80 | 75 |

| Control | - | 0 | 0 |

| This table is representative of data for related compounds and is for illustrative purposes. |

Development of New Agrochemically Relevant Structures

This compound serves as a valuable intermediate in the synthesis of new, more complex molecules with potential agrochemical applications. The presence of the bromine atom on the phenyl ring provides a reactive site for various cross-coupling reactions, allowing for the introduction of different functional groups and the construction of novel molecular scaffolds.

The development of new agrochemicals is a continuous effort to overcome challenges such as pest resistance and to improve selectivity and environmental profiles. researchgate.net Fluorinated compounds are particularly prominent in this area, with a significant percentage of modern pesticides containing at least one fluorine atom. researchgate.net The trifluoroacetyl group, in particular, can enhance metabolic stability and binding affinity to target enzymes.

The synthesis of novel agrochemicals often involves a building block approach, where pre-functionalized molecules like this compound are used to assemble the final product. This strategy allows for the systematic modification of the lead structure to optimize its biological activity and properties. For example, the bromo-substituent can be replaced through Suzuki, Heck, or other palladium-catalyzed couplings to create a diverse library of derivatives for screening.

Material Science and Advanced Materials Research

In the realm of material science, fluorinated organic compounds are of interest for the development of advanced materials with unique properties. The incorporation of fluorine atoms into organic molecules can significantly alter their electronic properties, thermal stability, and surface characteristics. While specific research on this compound in material science is not extensively documented in the available literature, the properties of its constituent parts suggest potential applications.

For instance, brominated aromatic compounds are used as precursors in the synthesis of polymers and liquid crystals. The high electronegativity and low polarizability of fluorine atoms in the trifluoromethyl group can impart hydrophobicity and oleophobicity to surfaces, which is a desirable characteristic for coatings and self-cleaning materials. Furthermore, the rigid structure of the aromatic ring combined with the polar amide linkage could lead to the formation of ordered molecular assemblies, which is relevant for the design of organic electronic materials.

Chemical Biology Tools and Probes

This compound and its derivatives have potential applications as chemical biology tools and probes. The trifluoromethyl group is an excellent nuclear magnetic resonance (NMR) probe due to the high sensitivity of the 19F nucleus and the large chemical shift dispersion, which allows for the study of molecular interactions and conformational changes in biological systems.

Although direct use of this compound as a probe is not detailed, structurally similar molecules are employed for such purposes. For example, trifluoromethyl-containing chalcones have been synthesized and evaluated for their antimicrobial properties, with the trifluoromethyl group serving as a spectroscopic handle. mdpi.com The bromo-substituent on the phenyl ring can also be functionalized, for instance, by converting it into a photoreactive group or a fluorescent tag, to create more sophisticated molecular probes for studying biological processes.

Future Research Directions and Emerging Trends

Development of Novel and Efficient Synthetic Routes

The traditional synthesis of N-(4-bromophenyl)-2,2,2-trifluoroacetamide typically involves the acylation of 4-bromoaniline (B143363) with a trifluoroacetylating agent. While effective, current research focuses on developing more efficient, sustainable, and scalable synthetic methodologies. The exploration of novel synthetic pathways is crucial for accelerating drug discovery and creating diverse compound libraries.

Future work aims to move beyond conventional methods by exploring transition-metal catalysis, which has become a powerful tool for constructing carbon-carbon and carbon-heteroatom bonds. For instance, methods analogous to the Suzuki-Miyaura cross-coupling, which has been used to functionalize related N-(4-bromophenyl)carboxamides, could be adapted to build the core structure from different precursors. nih.govmdpi.com Another promising avenue is the refinement of acylation conditions to improve yield, reduce reaction times, and minimize waste, potentially through the use of highly efficient reagents like trifluoromethanesulfonic anhydride (B1165640) under optimized conditions. rsc.org The development of one-pot syntheses that combine multiple steps would also represent a significant advance in efficiency. proquest.com

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Reagents/Catalysts | Potential Advantages | Research Focus |

|---|---|---|---|

| Optimized Acylation | 4-bromoaniline, Trifluoroacetic anhydride/Triflic anhydride | High yield, well-established reaction | Minimizing byproducts, reducing reaction time, milder conditions. rsc.org |

| Palladium-Catalyzed Cross-Coupling | Arylboronic acids, Palladium catalysts (e.g., Pd(PPh₃)₄) | Modular assembly, access to diverse analogues | Adapting conditions for trifluoroacetamide (B147638) synthesis, catalyst efficiency. nih.govmdpi.com |

| One-Pot/Tandem Reactions | Multiple substrates in a single reaction vessel | Increased step economy, reduced purification needs | Designing reaction sequences that are compatible and high-yielding. proquest.comunipv.it |

| Alternative Fluorinating Agents | Novel, safer trifluoromethyl sources | Improved safety profile, potential for new reactivity | Discovery and implementation of next-generation trifluoromethylating reagents. nih.gov |

Integration with Flow Chemistry and Automated Synthesis

The shift towards more sustainable and efficient chemical manufacturing has spurred interest in flow chemistry and automated synthesis platforms. chemrxiv.org These technologies offer precise control over reaction parameters, enhanced safety for handling hazardous reagents, and the potential for high-throughput screening and optimization.

For a compound like this compound, integrating its synthesis into a flow reactor could significantly improve heat and mass transfer, leading to better yields and purity. Automated systems can iteratively perform reactions, purifications, and analyses, dramatically accelerating the synthesis of derivatives for structure-activity relationship (SAR) studies. chemrxiv.orgchemistryworld.com Recent advancements have demonstrated the ability to reduce cycle times for C-C bond formation by an order of magnitude using next-generation automated synthesizers. chemrxiv.org Future research will likely focus on developing a robust, fully automated procedure for the synthesis and subsequent functionalization of this compound and its analogues, making these valuable compounds more accessible. sciforum.netnih.gov

Advanced In Situ Spectroscopic Monitoring of Reactions

To fully optimize synthetic routes, a deep understanding of reaction mechanisms and kinetics is essential. Advanced in situ spectroscopic techniques allow researchers to monitor reactions in real-time, providing a continuous stream of data on the concentration of reactants, intermediates, and products without altering the reaction environment. chemrxiv.orgcardiff.ac.ukchemrxiv.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for these studies, as it can provide detailed structural information about species in both the liquid and solid phases of a reaction mixture. nih.gov Future research will likely employ in situ NMR, as well as other techniques like FTIR and Raman spectroscopy, to study the formation of this compound. riverpublishers.comsemi.ac.cn This approach allows for the precise determination of kinetic parameters and the identification of transient intermediates, which can help in eliminating byproduct formation and maximizing yield. chemrxiv.orgscispace.com The integration of these analytical techniques with automated flow reactors represents a frontier in process chemistry, enabling real-time optimization and control. spectroscopyonline.comspectroscopyonline.com

Expanding the Scope of C-H Functionalization Strategies

Direct C-H functionalization has emerged as a transformative strategy in organic synthesis, offering a more atom-economical way to create complex molecules by avoiding the pre-functionalization of starting materials. unipv.itnih.gov For this compound, the aromatic ring presents multiple C-H bonds that are targets for direct modification.

Future research will focus on developing selective catalytic systems, often based on palladium, to functionalize the C-H bonds ortho to the trifluoroacetamide group. nih.gov This would provide a direct route to biaryl compounds and other complex structures with valuable applications. researchgate.net Another exciting frontier is the selective functionalization of the C-F bonds within the trifluoroacetyl group. While challenging due to the strength of the C-F bond, methods involving radical-mediated spin-center shifts are being developed that can successively replace fluorine atoms, opening up pathways to di- and monofluorinated derivatives with altered electronic and biological properties. researchgate.net The innate reactivity of the molecule can be exploited for various transformations, including trifluoromethylation of different positions on the heterocyclic rings. nih.gov

Computational Design of Targeted Reactivity and Applications

Computational chemistry and molecular modeling are indispensable tools for modern chemical research. Techniques such as Density Functional Theory (DFT) and molecular docking simulations provide profound insights into molecular structure, stability, and reactivity, guiding experimental work and accelerating discovery. nih.govresearchgate.net

In the context of this compound, computational studies will be pivotal in several areas. DFT calculations can be used to model reaction pathways for its synthesis and C-H functionalization, helping to predict regioselectivity and optimize reaction conditions. nih.gov Furthermore, molecular docking can be employed to screen this compound and its virtual derivatives against biological targets like microbial enzymes or cancer-related proteins. researchgate.netnih.gov This in silico screening can identify promising lead compounds for further experimental validation, saving significant time and resources in the drug discovery process. nih.gov

Table 2: Applications of Computational Chemistry in this compound Research

| Computational Method | Research Objective | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Elucidate reaction mechanisms for synthesis and functionalization. | Prediction of transition state energies, reaction kinetics, and product selectivity. nih.gov |

| Molecular Docking | Identify potential biological targets and predict binding affinities. | Prioritization of derivatives for synthesis and biological screening. researchgate.netnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity. | Development of predictive models to guide the design of more potent analogues. |

| Molecular Dynamics (MD) Simulations | Analyze the stability and conformational dynamics of ligand-protein complexes. | Understanding the molecular basis of binding and interaction stability. mdpi.com |

Q & A

Q. What are the common synthetic routes for N-(4-bromophenyl)-2,2,2-trifluoroacetamide?

The compound is typically synthesized via carbodiimide-mediated coupling reactions. For example:

- Reagents : 4-Bromophenylacetic acid, trifluoroacetic anhydride (or acid), and coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in dichloromethane (DCM).

- Procedure : Reactants are stirred at low temperatures (e.g., 273 K) with a base like triethylamine. Post-reaction, the mixture is acidified, extracted with DCM, washed, and concentrated. Crystallization via slow solvent evaporation (e.g., methylene chloride) yields pure product .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry to avoid byproducts like unreacted starting materials.

Q. How is this compound characterized after synthesis?

Standard characterization methods include:

- Spectroscopy : H/C NMR to confirm the trifluoroacetamide group (distinct CF peak at ~115 ppm in F NMR) and aromatic protons.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] peak at m/z 296.08 for CHBrFNO) .

- X-ray Crystallography : Determines bond lengths, dihedral angles (e.g., 66.4° between aromatic rings in analogs), and hydrogen-bonding networks critical for stability .

Q. What biological activities have been reported for this compound?

While direct studies on this compound are limited, structural analogs exhibit:

- Antimicrobial Activity : Trifluoroacetamide derivatives inhibit bacterial growth by targeting enzymes like topoisomerase II .

- Antiviral Potential : The CF group enhances lipophilicity, improving cell membrane penetration and interaction with viral proteases .

- Preclinical Applications : Related compounds show anti-inflammatory and anticancer properties in vitro, suggesting utility in drug discovery .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Contradictions often arise from impurities or structural variations. Strategies include:

- Purity Verification : Use reverse-phase HPLC with a C18 column (e.g., 95–97% purity threshold) .

- Structural Confirmation : Compare crystallographic data (e.g., C–C bond lengths: ~1.50 Å) to rule out isomerism or degradation .

- Analog Testing : Synthesize derivatives (e.g., replacing Br with Cl) to isolate substituent effects .

Q. What are best practices for X-ray crystallography analysis of this compound?

- Crystallization : Slow evaporation from DCM or methanol yields single crystals. Maintain controlled humidity to avoid hydrate formation .

- Data Collection : Use Cu-Kα radiation (λ = 1.54178 Å) at 298 K. Refine structures with software like SHELXL, ensuring R-factor < 0.05 .

- Hydrogen Bonding : Analyze intermolecular interactions (e.g., N–H⋯O bonds at ~2.1 Å) to explain packing stability .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Variable Substituents : Modify the bromophenyl group (e.g., 3-Br vs. 4-Br) or replace CF with other electron-withdrawing groups.

- Assay Selection : Test analogs against enzyme targets (e.g., kinase inhibition assays) and in cell viability models (e.g., MTT assays) .

- Computational Modeling : Use DFT calculations to predict electronic effects (e.g., CF’s electronegativity on binding affinity) .

Q. How can analytical methods be optimized for purity assessment?

- HPLC Conditions : Use a gradient of acetonitrile/water (0.1% TFA) on a C18 column. Retention times typically range 8–12 minutes .

- LC-MS Coupling : Confirm molecular ions and detect trace impurities (e.g., unreacted 4-bromophenylacetic acid) .

Q. What strategies address solubility challenges in formulation?

- Co-solvents : Use DMSO or PEG-400 for in vitro assays (≤10% v/v to avoid cytotoxicity).

- Salt Formation : Convert the amide to a hydrochloride salt to enhance aqueous solubility.

- Lipid-Based Carriers : Nanoemulsions or liposomes exploit the compound’s lipophilicity (logP ~2.5) for drug delivery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.